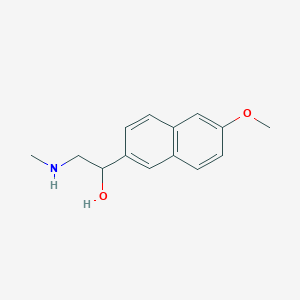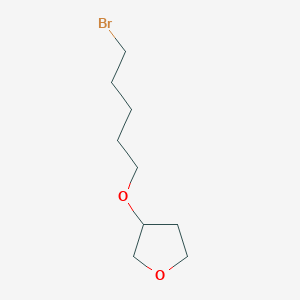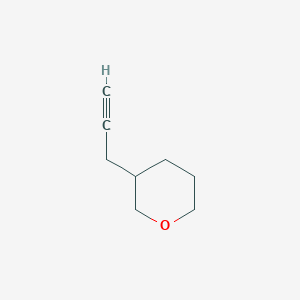
3-(Prop-2-yn-1-yl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Prop-2-yn-1-yl)oxane, also known as tetrahydro-3-(2-propyn-1-yl)-2H-pyran, is an organic compound with the molecular formula C8H12O. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the ZnBr2/Oxone-mediated ipso-cyclization of N-(prop-2-yn-1-yl)aniline in a mixed solvent of acetonitrile and water has been reported . This method highlights the regioselective nature of the reaction, proceeding via a radical ipso-cyclization pathway.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Prop-2-yn-1-yl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated analogs.
Substitution: The alkyne group in the compound can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction could produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophiles employed.
科学研究应用
3-(Prop-2-yn-1-yl)oxane has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 3-(Prop-2-yn-1-yl)oxane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in the ZnBr2/Oxone-mediated ipso-cyclization, the compound undergoes a radical cyclization pathway, leading to the formation of spirocyclic structures . This highlights its potential as a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Propargyloxytrimethylsilane: Another compound with a similar alkyne functional group, used in organic synthesis.
Prop-2-yn-1-ol: A simpler analog with an alkyne and hydroxyl group, commonly used as a building block in organic chemistry.
Uniqueness
3-(Prop-2-yn-1-yl)oxane is unique due to its oxane ring structure combined with an alkyne functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
3-prop-2-ynyloxane |
InChI |
InChI=1S/C8H12O/c1-2-4-8-5-3-6-9-7-8/h1,8H,3-7H2 |
InChI 键 |
TZRJTEZSBHHESH-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1CCCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


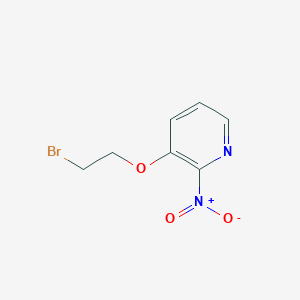

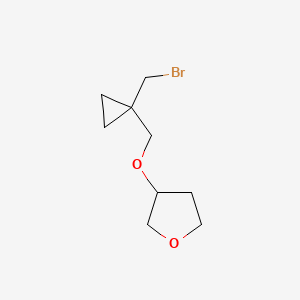
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)

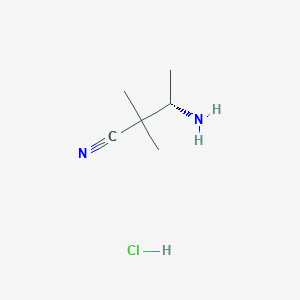
aminehydrochloride](/img/structure/B15315140.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
